N-Methylhomatropinium nitrate

Description

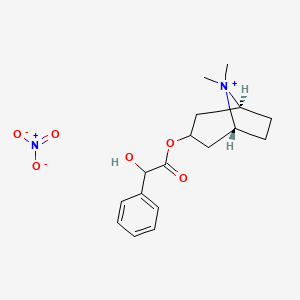

N-Methylhomatropinium nitrate, also known as Methylatropine nitrate or Atropine methonitrate, is a quaternary ammonium derivative of homatropine, a semisynthetic tropane alkaloid . Its chemical structure comprises a bicyclic tropane core esterified with 3-hydroxy-2-phenylpropanoic acid and a methyl group at the nitrogen atom, forming a positively charged quaternary ammonium center paired with a nitrate counterion. This structural modification reduces lipid solubility, limiting its ability to cross the blood-brain barrier and thereby minimizing central nervous system (CNS) side effects compared to non-quaternary anticholinergics . Clinically, it is used for its peripheral antimuscarinic effects, such as reducing gastrointestinal motility and managing urinary incontinence, while avoiding the CNS toxicity associated with tertiary amines like atropine .

Properties

CAS No. |

60539-03-9 |

|---|---|

Molecular Formula |

C17H24N2O6 |

Molecular Weight |

352.4 g/mol |

IUPAC Name |

[(1R,5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2-phenylacetate;nitrate |

InChI |

InChI=1S/C17H24NO3.NO3/c1-18(2)13-8-9-14(18)11-15(10-13)21-17(20)16(19)12-6-4-3-5-7-12;2-1(3)4/h3-7,13-16,19H,8-11H2,1-2H3;/q+1;-1/t13-,14+,15?,16?; |

InChI Key |

DRTHYWDOFIVHKK-ZZJGABIISA-N |

Isomeric SMILES |

C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3=CC=CC=C3)O)C.[N+](=O)([O-])[O-] |

Canonical SMILES |

C[N+]1(C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O)C.[N+](=O)([O-])[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methylhomatropinium nitrate can be synthesized through the direct reductive N-methylation of nitro compounds. This method involves the use of inexpensive and readily available nitro compounds as raw material feedstocks. The process is more straightforward compared to conventional N-methylation of amines, as it avoids the prepreparation of NH-free amines, significantly shortening the separation and purification steps .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of various methylating agents and catalytic systems. These include methyl halides, methanol, dimethyl carbonate, dimethyl sulfate, dimethyl sulfoxide (DMSO), and formaldehyde. The development of new and efficient approaches to construct N-methylated amines directly from corresponding nitro compounds is highly desirable in economic terms .

Chemical Reactions Analysis

Types of Reactions

N-Methylhomatropinium nitrate undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the loss of electrons from the compound, often resulting in the formation of oxides.

Reduction: This reaction involves the gain of electrons, leading to the formation of reduced compounds.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include AgNO2, NaNO2, Fe(NO3)3·9H2O, and tBuONO. These reagents are well-explored as sources of nitro radicals for C–N bond-forming reactions .

Major Products Formed

The major products formed from the reactions of this compound include amines, oximes, alkenes, nitrones, and alcohols. These products are often obtained through radical-initiated pathways .

Scientific Research Applications

N-Methylhomatropinium nitrate, also known as methylhomatropine nitrate, is further clarified as an ester of tropic acid, setting it apart from similar compounds . Research into this compound remains limited, with early studies providing only scanty and inconclusive data .

Pharmacological Actions

this compound functions as a muscarinic acetylcholine receptor antagonist . These receptors mediate various cellular responses, including:

- Inhibition of adenylate cyclase

- Breakdown of phosphoinositides

- Modulation of potassium channels via G proteins

As an anticholinergic, this compound inhibits acetylcholine's muscarinic actions on structures innervated by postganglionic cholinergic nerves and smooth muscles lacking cholinergic innervation . These receptor sites are present in autonomic effector cells of smooth muscle, cardiac muscle, sinoatrial and atrioventricular nodes, and exocrine glands .

Specific Effects

Depending on the dosage, anticholinergics like this compound can:

- Reduce motility and secretory activity in the gastrointestinal system

- Decrease the tone of the ureter and urinary bladder

- Induce slight relaxation of the bile ducts and gallbladder

Clinical Applications

- Peptic Ulcers: this compound can be used with antacids or other medications to treat peptic ulcers .

- Antiemetic: It may prevent nausea, vomiting, and motion sickness .

- Overdose Rescuer: this compound is indicated as an overdose-rescuing agent when combined with hydrocodone antitussive .

Comparative Pharmacology

Mechanism of Action

N-Methylhomatropinium nitrate exerts its effects by acting as a muscarinic receptor antagonist. The muscarinic acetylcholine receptor mediates various cellular responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels through the action of G proteins . This mechanism is crucial in its application for treating ulcers and other medical conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Differences

The primary analogs of N-Methylhomatropinium nitrate include Atropine Methyl Nitrate and Homatropine Hydrobromide . Key distinctions lie in their core structures, counterions, and pharmacokinetic profiles:

Key Findings:

- Quaternary vs.

- Counterion Effects : The nitrate counterion enhances water solubility, favoring parenteral or ophthalmic formulations, whereas hydrobromide salts (e.g., Homatropine Hydrobromide) are more stable in solid dosage forms .

Receptor Affinity and Selectivity

For example:

- Atropine derivatives (e.g., Atropine Methyl Nitrate) may exhibit broader affinity across M1–M5 receptors due to the intact tropane-3α-ol structure .

- Homatropine derivatives (e.g., this compound) may show reduced potency at M3 receptors, which are critical for smooth muscle contraction, due to esterification with 3-hydroxy-2-phenylpropanoic acid .

Clinical Efficacy and Side Effects

- This compound : Primarily used for urinary retention and gastrointestinal hypermotility. Common side effects include dry mouth, blurred vision, and constipation—typical of peripheral anticholinergics .

- Atropine Methyl Nitrate : Similar peripheral effects but may have stronger gastrointestinal selectivity due to structural differences in the ester group .

- Homatropine Hydrobromide : Used topically for mydriasis; systemic absorption can cause tachycardia and CNS effects like dizziness .

Biological Activity

N-Methylhomatropinium nitrate, a quaternary ammonium compound, is structurally related to tropane alkaloids and exhibits significant biological activity primarily as a muscarinic receptor antagonist. This article delves into its pharmacological properties, mechanisms of action, and clinical implications, supported by diverse research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C₁₈H₂₆N₂O₆

- Molecular Weight : 362.41 g/mol

This compound is a derivative of homatropine, which itself is an antagonist at muscarinic acetylcholine receptors (mAChRs). Its quaternary ammonium structure contributes to its pharmacological profile and limits its ability to cross the blood-brain barrier, thereby reducing central nervous system side effects.

This compound primarily acts as an antagonist at various muscarinic acetylcholine receptors (mAChRs), particularly M1, M2, M3, M4, and M5 subtypes. The inhibition of these receptors leads to several physiological effects:

- Inhibition of Secretions : Reduces salivary, bronchial, and gastric secretions.

- Smooth Muscle Relaxation : Causes relaxation of gastrointestinal and urinary tract smooth muscles.

- Cardiovascular Effects : Modulates heart rate through its action on the sinoatrial node.

The specific actions at different receptor subtypes can be summarized in the following table:

| Receptor Type | Function | Effect |

|---|---|---|

| M1 | Neural signaling | Cognitive enhancement |

| M2 | Cardiac function | Decreased heart rate |

| M3 | Glandular secretion | Reduced secretory activity |

| M4 | CNS functions | Potential anxiolytic effects |

| M5 | Unknown | Modulation of dopaminergic pathways |

In Vitro Studies

Research indicates that this compound exhibits potent anticholinergic activity. In vitro studies have demonstrated its effectiveness in inhibiting acetylcholine-induced contractions in isolated smooth muscle preparations. For example, a study conducted using rat ileum demonstrated a significant reduction in contractile response upon administration of this compound at concentrations ranging from 0.5 to 10 µM .

In Vivo Studies

In vivo studies involving animal models have shown that this compound effectively reduces gastrointestinal motility. A notable experiment involved administering varying doses to Wistar rats, resulting in a dose-dependent decrease in intestinal spasms . The results indicated that doses as low as 1 mg/kg could induce significant relaxation (up to 86% reduction in spasm) .

Clinical Applications

This compound has been explored for various clinical applications:

- Gastrointestinal Disorders : It is used to manage conditions like peptic ulcers and irritable bowel syndrome due to its ability to reduce gastric secretions and motility.

- Ophthalmology : Similar compounds have been utilized for inducing mydriasis during ocular examinations.

- Anesthesia : Its anticholinergic properties are beneficial in pre-anesthetic protocols to minimize secretions.

Case Studies

- Gastrointestinal Motility Disorders : A clinical trial involving patients with irritable bowel syndrome showed that administration of this compound led to significant symptom relief compared to placebo .

- Ophthalmic Use : A study reported the successful use of related compounds in achieving mydriasis for diagnostic purposes without significant adverse effects on intraocular pressure .

Q & A

Q. What are the recommended analytical methods for quantifying N-Methylhomatropinium nitrate in biological matrices?

To ensure accuracy, use ion chromatography with conductivity detection (IC/CD) for direct measurement in aqueous solutions, achieving recovery rates of 83–113% for nitrate analogs . For solid matrices (e.g., soil or plant tissues), employ UV-Vis spectroscopy after diazotization and coupling reactions to detect nitrate derivatives, though method validation is critical due to matrix interference .

Q. How should experimental controls be designed to assess this compound stability under varying pH conditions?

- Use a completely randomized design with triplicate samples incubated at pH 3–8.

- Include a negative control (no compound) and a positive control (stable nitrate analog, e.g., KNO₃).

- Monitor degradation via high-performance liquid chromatography (HPLC) at 24-hour intervals, referencing protocols for nitrosamine stability studies .

Q. What are the best practices for synthesizing and purifying this compound in lab settings?

- Follow nitrosation reaction protocols under controlled temperatures (0–6°C) to minimize byproduct formation, as seen in N-nitrosomorpholine synthesis .

- Purify using recrystallization in anhydrous ethanol and validate purity via melting point analysis and NMR spectroscopy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound analogs?

- Conduct meta-analysis of existing studies, focusing on variables like exposure duration, metabolite profiling, and assay sensitivity.

- Replicate conflicting experiments using standardized protocols (e.g., Ames test for mutagenicity ), adjusting nitrate-to-nitrite conversion ratios to account for metabolic variability .

Q. What experimental designs optimize the study of this compound’s interaction with acetylcholine receptors?

- Use orthogonal experimental design (e.g., L9 orthogonal array) to test variables: concentration gradients (1–100 µM), incubation time (1–24 hrs), and receptor subtypes (M1–M5).

- Measure competitive binding via radioligand displacement assays with [³H]-N-methylscopolamine, referencing agonist-antagonist frameworks for muscarinic receptors .

Q. How can nitrate-specific isotopic labeling (e.g., ¹⁵N) clarify metabolic pathways of this compound?

- Synthesize ¹⁵N-labeled analogs via nitrogen-15 enriched KNO₃ in methylation reactions.

- Track metabolic fate using LC-MS/MS in in vitro hepatocyte models, comparing isotopic enrichment ratios to unlabeled controls .

Methodological Challenges & Solutions

3.1 Addressing low recovery rates in environmental samples:

- Spike samples with deuterated internal standards (e.g., d₃-N-methylhomatropinium) to correct for matrix effects during IC/CD analysis .

- Pre-treat soil samples with 2 M KCl extraction to mitigate organic interference, as validated in nitrate leaching studies .

3.2 Managing conflicting data on nitrate-to-nitrite conversion kinetics:

- Standardize incubation conditions (temperature, microbial activity) using chemostat systems for in vitro models.

- Apply Michaelis-Menten kinetics to differentiate enzymatic vs. non-enzymatic pathways, referencing nitrification inhibitor studies .

Data Reporting & Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.